molecular formula C10H15NO6 B1409108 Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt CAS No. 2202948-77-2

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt

Cat. No.: B1409108
CAS No.: 2202948-77-2
M. Wt: 245.23 g/mol
InChI Key: UNDQIGOLLPQSIF-UHFFFAOYSA-N
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Description

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt ( 179236-79-4, as the free base) is a high-purity chemical reagent exclusively for research applications. This compound features a rigid, fused bicyclic scaffold that incorporates both an azetidine-like strain and a carboxylate ester functional group, making it a valuable synthetic intermediate and molecular building block in medicinal chemistry and drug discovery research . The structure is based on the 3-azabicyclo[3.1.0]hexane skeleton, a privileged framework used to create conformationally constrained bioactive molecules . Researchers utilize this scaffold to explore novel pharmacophores and develop potential therapeutic agents, particularly for central nervous system (CNS) targets, due to its ability to influence the physicochemical properties and binding conformations of lead compounds. The ester group (-C(=O)OCH2CH3) is a versatile handle for further synthetic modification, allowing for diversification into amides, carboxylic acids, or other derivatives. The oxalate salt form enhances the compound's stability and solubility for convenient handling in various experimental protocols. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is recommended to store the compound sealed in a dry environment at 2-8°C to maintain its long-term stability .

Properties

IUPAC Name

ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.C2H2O4/c1-2-11-8(10)7-5-3-9-4-6(5)7;3-1(4)2(5)6/h5-7,9H,2-4H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDQIGOLLPQSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves cyclopropanation reactions. One common method includes the use of ethyl diazoacetate and a rhodium catalyst to achieve the cyclopropanation of 2,5-dihydropyrrole . This reaction can be conducted under low catalyst loadings, making it efficient and practical for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification, such as distillation or chromatography, to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt serves as a building block in the synthesis of complex organic molecules. Its unique structure enables chemists to utilize it in various synthetic pathways, including:

  • Cyclopropanation : This reaction is commonly employed using ethyl diazoacetate and a rhodium catalyst, facilitating the formation of complex structures.
  • Functional Group Modifications : The compound can undergo oxidation, reduction, and substitution reactions, allowing for the introduction of diverse functional groups into target molecules.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions . Its ability to fit into enzyme active sites or receptor binding pockets allows researchers to investigate:

  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to increased substrate concentrations.
  • Receptor Modulation : The compound can bind to receptors, influencing signaling pathways and physiological responses.

Recent studies have highlighted its antimicrobial properties , demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Industry

In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for:

  • Synthesis of Pharmaceuticals : The compound's structural characteristics allow for the development of new drug candidates with enhanced efficacy.
  • Chemical Manufacturing : It serves as an intermediate in the synthesis of various chemical products.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial activity of this compound demonstrated its effectiveness against several bacterial strains. The compound showed significant inhibition rates, indicating its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes by this compound revealed its capacity to modulate metabolic pathways effectively. The findings suggest that it could be further explored for therapeutic applications targeting metabolic disorders.

Mechanism of Action

The mechanism by which Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights structural variations, physicochemical properties, and applications of analogous compounds:

Compound Name CAS Number Molecular Formula Key Features Pharmacological Relevance
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt 2202948-77-2 C₁₀H₁₅NO₆ Oxalate counterion, ethyl ester Potential allosteric enzyme inhibitor
Ethyl 3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate 146726-13-8 C₁₅H₁₅NO₄ Benzyl substitution, two ketone groups Increased lipophilicity; scaffold for protease inhibitors
Methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride 2102502-56-5 C₈H₁₄ClNO₂ Methyl ester, hydrochloride salt Improved solubility; intermediate in CNS drug synthesis
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate 335599-07-0 C₈H₁₂O₃ Oxygen atom replacing nitrogen Altered hydrogen bonding; used in agrochemical research
tert-Butyl 1-amino-3-azabicyclo[3.1.0]hexan-3-carboxylate 489438-95-1 C₁₀H₁₈N₂O₂ Boc-protected amine Stability in peptide coupling reactions

Physicochemical and Commercial Considerations

Solubility and Stability

  • Oxalate salt : High crystallinity and aqueous solubility due to ionic interactions .
  • Hydrochloride salts : Preferable for acidic environments but hygroscopic .
  • Boc-protected derivatives : Stable under basic conditions but require deprotection for biological activity .

Commercial Availability

  • The oxalate salt is available from suppliers like CymitQuimica (Catalog Number: 161622) at ~95% purity .
  • Ethyl endo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS: 827599-20-2) is priced at ~¥3000/100mg, reflecting its use in high-value intermediates .

Biological Activity

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt is a bicyclic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H15NO6
  • Molecular Weight : 245.23 g/mol
  • CAS Number : 2202948-77-2

The compound features a bicyclic structure that allows it to interact with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound's unique structure enables it to fit into active sites of enzymes or binding pockets of receptors, influencing their function.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to increased substrate concentrations.
  • Receptor Modulation : By binding to receptors, it can either activate or inhibit signaling pathways, affecting physiological responses.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

2. Neuropharmacological Effects

Research indicates that this compound may possess neuropharmacological properties, particularly in modulating neurotransmitter systems such as GABA and serotonin pathways. These effects could have implications for treating neurological disorders.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound showed promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound has a moderate level of antibacterial activity, warranting further investigation into its mechanism and potential therapeutic applications.

Neuropharmacological Study

In a neuropharmacological study, this compound was evaluated for its effects on GABAergic transmission:

  • Method : Electrophysiological recordings were performed on cultured neurons.
  • Results : The compound enhanced GABA-induced currents, suggesting a positive allosteric modulation of GABA receptors.

This study supports the potential use of the compound in treating conditions such as epilepsy or anxiety disorders by enhancing inhibitory neurotransmission.

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt?

  • Methodological Answer : Synthesis optimization requires precise control of reagents and conditions. For example:
  • Oxidation : Use potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to stabilize the bicyclic core.
  • Reduction : Employ lithium aluminum hydride (LiAlH₄) for selective reduction of carbonyl groups.
  • Purification : Utilize column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the oxalate salt.
    Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (>98% purity threshold) .

Q. How can the bicyclic structure of this compound be characterized to confirm stereochemical integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the bicyclic scaffold and ester/oxalate functional groups.
  • X-ray Crystallography : Resolve absolute configuration, particularly for stereocenters at positions 1, 5, and 5.
  • Polarimetry : Measure optical rotation ([α]D) to confirm enantiopurity, especially if chiral synthesis routes are employed .

Q. What are the common functionalization strategies for modifying the ester or oxalate moieties?

  • Methodological Answer :
  • Ester Hydrolysis : Treat with aqueous NaOH (1–2 M) under reflux to yield the carboxylic acid derivative.
  • Oxalate Salt Exchange : React with potassium carbonate to substitute oxalate with other counterions (e.g., chloride).
  • Nucleophilic Substitution : Introduce amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) to replace the ester group .

Advanced Research Questions

Q. How can computational modeling guide the design of reactions involving this bicyclic compound?

  • Methodological Answer :
  • Reaction Path Search : Apply density functional theory (DFT) to model transition states and predict regioselectivity in epoxide-opening reactions.
  • Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. THF) using COSMO-RS to optimize reaction kinetics.
  • Machine Learning : Train models on existing bicyclic compound datasets to predict optimal catalysts (e.g., chiral organocatalysts) .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
  • Metabolic Profiling : Use LC-MS to detect metabolites that may interfere with activity measurements.
  • Structural Analog Comparison : Test derivatives (e.g., tert-butyl-protected analogs) to isolate the pharmacophore responsible for activity .

Q. How can enantiomeric separation be achieved for this compound, and what analytical techniques validate success?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers.
  • Circular Dichroism (CD) : Compare CD spectra with known standards to confirm enantiopurity.
  • Enzymatic Assays : Test separated enantiomers against target enzymes (e.g., cytochrome P450 isoforms) to assess stereospecific activity .

Data Analysis and Reproducibility

Q. How should researchers handle discrepancies in reaction yields between batches?

  • Methodological Answer :
  • Root-Cause Analysis : Use design of experiments (DoE) to test variables (e.g., temperature, solvent purity).
  • In Situ Monitoring : Employ ReactIR to track intermediate formation and identify yield-limiting steps.
  • Cross-Lab Validation : Share protocols with collaborating labs to confirm reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt
Reactant of Route 2
Reactant of Route 2
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt

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